molecular formula C11H15N B3241921 (1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine CAS No. 1493148-65-4

(1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine

Cat. No.: B3241921
CAS No.: 1493148-65-4
M. Wt: 161.24
InChI Key: BKEIRXMOPJIBGD-UHFFFAOYSA-N
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Description

(1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine is a versatile small molecule scaffold used in various chemical and biological applications. This compound is characterized by its unique bicyclic structure, which includes a bicyclo[4.2.0]octa-1,3,5-triene core. The presence of both an ethyl and a methylamine group further enhances its reactivity and potential for diverse chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{Bicyclo[420]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine typically involves the formation of the bicyclo[42One common method involves the use of a rhodium (I) complex as a catalyst, which facilitates the head-to-tail homocoupling of terminal aryl alkynes and subsequent zipper annulation of the resulting gem-enyne . This method is notable for its efficiency and the high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, the purification and isolation of the compound are critical steps to ensure high purity and quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound can interact with cellular membranes, altering their properties and affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine stands out due to its combination of a bicyclic core with both ethyl and methylamine groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8(12-2)11-7-9-5-3-4-6-10(9)11/h3-6,8,11-12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEIRXMOPJIBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2=CC=CC=C12)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine
Reactant of Route 2
Reactant of Route 2
(1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine
Reactant of Route 3
(1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine
Reactant of Route 4
(1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine
Reactant of Route 5
(1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine
Reactant of Route 6
Reactant of Route 6
(1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine

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